molecular formula C25H23ClN4S B4610134 N,N-dibenzyl-N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea

N,N-dibenzyl-N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea

Cat. No.: B4610134
M. Wt: 447.0 g/mol
InChI Key: DTCKDXNVGNPIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiourea is a useful research compound. Its molecular formula is C25H23ClN4S and its molecular weight is 447.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.1331956 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Occurrence and Environmental Impact of Thiourea Derivatives

Thiourea derivatives, like parabens, have been identified in various environmental samples, indicating their widespread use and persistence. These compounds, while primarily used in cosmetics and pharmaceuticals, have raised concerns due to their potential as weak endocrine disrupters. The environmental occurrence, fate, and behavior of such compounds necessitate further study to understand their impact on ecosystems and human health (Haman et al., 2015).

Radioprotective Applications of Thiourea Derivatives

Novel thiourea compounds have demonstrated radioprotective effects on biological systems, indicating their potential for mitigating radiation damage. Research focusing on pea development under gamma-ray exposure revealed that certain thiourea derivatives could significantly reduce chromosomal aberrations and improve plant survival and mutation rates, suggesting applications in agriculture and radioprotection (Mehandjiev et al., 2002).

Analytical and Sensor Applications

Thiourea-based chemosensors have been developed for the detection of various analytes, including anions and neutral molecules, in environmental and biological samples. These sensors offer high sensitivity, selectivity, and simple operation, demonstrating the versatility of thiourea derivatives in analytical chemistry (Al-Saidi & Khan, 2022).

Medicinal Chemistry and Coordination Compounds

Thiourea derivatives have shown significant activity in medicinal chemistry, particularly when coordinated with metals like Cu, Ag, and Au. These compounds exhibit improved biological activities, highlighting their potential in pharmaceutical applications and as chemosensors for detecting ions in biological systems (Khan et al., 2020).

Properties

IUPAC Name

1,1-dibenzyl-3-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4S/c26-23-13-11-22(12-14-23)18-30-19-24(15-27-30)28-25(31)29(16-20-7-3-1-4-8-20)17-21-9-5-2-6-10-21/h1-15,19H,16-18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCKDXNVGNPIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CN(N=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.